molecular formula C10H11ClFNO3S2 B13204194 2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride

2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride

Cat. No.: B13204194
M. Wt: 311.8 g/mol
InChI Key: BQDDOXFLVRCCMN-UHFFFAOYSA-N
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Description

2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride is a complex organic compound with a unique structure that includes a fluorine atom, a thiolane ring, and a benzenesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluoro-4-nitrobenzenesulfonyl chloride with thiolane-1,1-dione under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and acidic or basic solutions for hydrolysis. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while oxidation reactions produce sulfoxides or sulfones .

Scientific Research Applications

2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity can be exploited to modify biological molecules or to create new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride lies in its combination of a fluorine atom, a thiolane ring, and a sulfonyl chloride group.

Properties

Molecular Formula

C10H11ClFNO3S2

Molecular Weight

311.8 g/mol

IUPAC Name

2-fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride

InChI

InChI=1S/C10H11ClFNO3S2/c11-18(15,16)10-4-3-8(7-9(10)12)13-17(14)5-1-2-6-17/h3-4,7H,1-2,5-6H2

InChI Key

BQDDOXFLVRCCMN-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC(=C(C=C2)S(=O)(=O)Cl)F)(=O)C1

Origin of Product

United States

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